3,7-Dipropyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
3,7-Dipropyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative known for its various applications in scientific research and industry. This compound is structurally related to other purine derivatives and has unique properties that make it valuable in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dipropyl-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of the corresponding purine precursor. One common method includes the reaction of 3,7-dihydro-1H-purine-2,6-dione with propyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate or sodium hydride to facilitate the alkylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,7-Dipropyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding purine oxides.
Reduction: Reduction reactions can convert it to more reduced forms of purine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine oxides, while substitution reactions can produce a variety of alkylated or acylated purine derivatives .
Scientific Research Applications
3,7-Dipropyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex purine derivatives.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,7-Dipropyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylxanthine (Theophylline): Known for its bronchodilator effects.
1,3,7-Trimethylxanthine (Caffeine): Widely used as a stimulant.
3-Isobutyl-1-methylxanthine: Used in research for its phosphodiesterase inhibitory activity.
Uniqueness
3,7-Dipropyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific propyl substitutions, which confer distinct chemical and biological properties compared to other purine derivatives. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
CAS No. |
135462-21-4 |
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Molecular Formula |
C11H16N4O2 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
3,7-dipropylpurine-2,6-dione |
InChI |
InChI=1S/C11H16N4O2/c1-3-5-14-7-12-9-8(14)10(16)13-11(17)15(9)6-4-2/h7H,3-6H2,1-2H3,(H,13,16,17) |
InChI Key |
PAFAWJVFVCLETB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC2=C1C(=O)NC(=O)N2CCC |
Origin of Product |
United States |
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